1-[7-(4-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Description
Properties
IUPAC Name |
1-[7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-9-13(10(2)20)14(19-15(18-9)16-8-17-19)11-4-6-12(21-3)7-5-11/h4-8,14H,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHLEVGEMOCQTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101325630 | |
| Record name | 1-[7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101325630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645327 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
329796-14-7 | |
| Record name | 1-[7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101325630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Preparation
The synthesis typically begins with the preparation of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid, which serves as the triazole precursor. This compound reacts with 4-methoxybenzaldehyde under acidic conditions to form an intermediate Schiff base. Phosphorus oxychloride (POCl₃) is commonly employed as both a solvent and dehydrating agent, facilitating imine formation at 80–100°C for 6–8 hours.
Cyclization to Form the Triazolopyrimidine Core
The intermediate undergoes cyclization in the presence of ethyl acetoacetate, introducing the acetyl group at position 6. This step requires refluxing in ethanol for 24 hours, with yields ranging from 45% to 68% depending on the purity of the Schiff base. Additives such as 4,4’-trimethylenedipiperidine (TMDP) improve reaction efficiency by stabilizing transition states, increasing yields by approximately 15%.
Table 1: Optimization of Cyclization Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Catalyst | None | TMDP (10%) | APTS (10%) |
| Temperature (°C) | 80 | 80 | 78 |
| Yield (%) | 45 | 60 | 68 |
| Reaction Time (h) | 24 | 24 | 18 |
One-Pot Multicomponent Approaches
Three-Component Reaction
A scalable one-pot method combines 5-amino-1-phenyl-1H-1,2,4-triazole, 4-methoxybenzaldehyde, and ethyl acetoacetate in ethanol with ammonium para-toluenesulfonate (APTS) as a catalyst. Refluxing at 78°C for 18 hours produces the target compound with 72% yield. This approach eliminates intermediate isolation, reducing purification steps.
Solvent and Catalyst Screening
Polar aprotic solvents like acetonitrile decrease yields (<50%) due to poor solubility of the triazole precursor. Ethanol emerges as the optimal solvent, achieving 82% yield when paired with 10 mol% APTS. Catalysts such as p-toluenesulfonic acid (PTSA) show comparable efficacy but require higher temperatures (90°C).
Catalyst-Free Synthesis
Dibenzoylacetylene-Mediated Route
A catalyst-free method utilizes dibenzoylacetylene and 5-methyl-1H-1,2,4-triazole in dichloromethane at room temperature. The reaction proceeds via [2+3] cycloaddition, forming the triazolopyrimidine core in 65% yield. While environmentally favorable, this method demands strict anhydrous conditions and offers lower scalability.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial protocols adopt continuous flow reactors to enhance throughput. A mixture of precursors is pumped through a heated reactor column (90°C, residence time: 2 hours), achieving 75% conversion. Post-reaction, the crude product is purified via recrystallization from ethanol/water (3:1), yielding 70% pure compound.
Purification Techniques
Chromatography on silica gel (eluent: ethyl acetate/hexane, 1:2) resolves minor byproducts like unreacted Schiff base (Rf = 0.3) and acetylated intermediates (Rf = 0.5). Recrystallization remains preferred for large batches due to lower costs.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Multi-Step | 68 | 98 | Moderate | High |
| One-Pot (APTS) | 82 | 95 | High | Moderate |
| Catalyst-Free | 65 | 97 | Low | Low |
| Continuous Flow | 70 | 96 | High | High |
The one-pot APTS-catalyzed method balances yield and scalability, making it suitable for laboratory and pilot-scale production. Continuous flow systems excel in industrial settings despite marginally lower yields.
Mechanistic Insights
Cyclization Pathway
The reaction proceeds via initial Schiff base formation between 4-methoxybenzaldehyde and the triazole amine, followed by nucleophilic attack by ethyl acetoacetate’s enolate. Acidic conditions protonate the pyrimidine nitrogen, enabling ring closure. Density functional theory (DFT) studies indicate a ΔG‡ of 92 kJ/mol for the rate-limiting cyclization step.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-methoxyphenyl group undergoes electrophilic substitution and demethylation under specific conditions:
| Reaction Type | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Demethylation | HBr (48%), reflux, 6 hr | Conversion to phenolic derivative | 72% | |
| Nitration | HNO₃/H₂SO₄, 0°C | Para-nitro substitution on phenyl ring | 58% | |
| Sulfonation | ClSO₃H, CH₂Cl₂, 25°C | Sulfonic acid derivative formation | 65% |
These reactions demonstrate the electron-rich nature of the methoxy-substituted aromatic ring, enabling regioselective modifications.
Oxidation and Reduction of the Ethanone Group
The acetyl group (-COCH₃) participates in redox reactions:
-
Oxidation : Under Jones reagent (CrO₃/H₂SO₄), the ethanone oxidizes to a carboxylic acid ().
-
Reduction : NaBH₄ in ethanol reduces the ketone to a secondary alcohol () with 89% efficiency.
The stability of the triazolopyrimidine core during these transformations confirms its robustness under acidic and basic conditions.
Cyclocondensation Reactions
The triazolopyrimidine moiety participates in ring-expansion reactions:
textCompound + NH₂OH·HCl → Pyrazolo-triazolo-pyrimidine hybrid
This reaction, conducted in ethanol at 80°C for 12 hr, yields heterocyclic hybrids with potential antiviral activity .
Cross-Coupling Reactions
The 4-methoxyphenyl group facilitates Suzuki-Miyaura couplings:
| Catalyst System | Substrate | Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | 4-Bromophenylboronic acid | Biaryl derivative | 76% |
This reaction highlights the compound’s utility in synthesizing extended π-conjugated systems for material science applications .
Hydrolysis and Functionalization
The ethanone group undergoes hydrolysis under alkaline conditions:
Subsequent acidification yields the free carboxylic acid (), which can be further esterified.
Photochemical Reactivity
UV irradiation (λ = 254 nm) in acetonitrile induces [2+2] cycloaddition between the triazole and pyrimidine rings, forming a bridged bicyclic product. This photostability data is critical for pharmaceutical formulation studies.
Biological Interaction Pathways
While not a classical chemical reaction, the compound interacts with biological targets via:
-
Hydrogen bonding : Between the ethanone oxygen and enzyme active sites.
-
π-Stacking : Aromatic interactions with DNA base pairs.
These interactions underpin its investigated roles as a kinase inhibitor and antimicrobial agent .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-[7-(4-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the inhibition of specific signaling pathways associated with cell proliferation and survival.
- Case Studies :
Antimicrobial Properties
The antimicrobial activity of triazolopyrimidine derivatives has also been explored:
- Broad-Spectrum Activity : Research indicates that these compounds possess activity against both Gram-positive and Gram-negative bacteria as well as fungi.
- Case Studies :
Neuroprotective Effects
Emerging evidence suggests that triazolopyrimidines may have neuroprotective effects:
- Mechanisms : These compounds may protect neuronal cells from oxidative stress and apoptosis.
- Case Studies :
Structure-Activity Relationship (SAR)
Understanding the SAR of 1-[7-(4-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is crucial for optimizing its biological activity:
- Key Modifications : Alterations in substituents on the phenyl ring or modifications at the nitrogen positions can significantly affect potency and selectivity.
Drug Development Potential
The compound's unique structure makes it a candidate for further development:
- Lead Compound : Its promising biological activities position it as a lead compound for developing new therapeutic agents targeting cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[7-(4-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as JAK1, JAK2, and PHD-1, inhibiting their activity.
Pathways Involved: By inhibiting these enzymes, the compound can modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Substituted Phenyl Derivatives
Functional Group Variations
Impact on Pharmacokinetics and Efficacy
Substituent Effects on Antibacterial Activity
Compounds with benzylthio groups (e.g., 2-(benzylthio)-7-(4-isopropylphenyl)-triazolo...) show moderate to strong activity against Enterococcus species. Substituents like isopropylphenyl (Compound 1, 79% yield) and dimethylaminophenyl (Compound 16, 33% yield) modulate potency, likely through hydrophobic interactions with bacterial targets .
Green Chemistry Approaches
- Molten TMDP Additive: Enables solvent-free synthesis of triazolo-pyrimidines with high yields (80–90%) and recyclability. TMDP’s low toxicity and non-flammability make it superior to traditional piperidine .
- Microwave-Assisted Synthesis : Reduces reaction time (60 minutes) for difluorophenyl derivatives but requires specialized equipment .
Chiral Resolution
Racemates of fluorinated analogs are resolved using Chiralpak phases (e.g., AD or ASV), achieving >97% enantiomeric excess, critical for FcRn-targeted therapeutics .
Biological Activity
Overview
1-[7-(4-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a heterocyclic compound belonging to the triazolopyrimidine class. Its unique structure incorporates a triazole ring fused with a pyrimidine ring and a methoxyphenyl group, contributing to its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the treatment of various diseases.
Antimicrobial Activity
Research indicates that 1-[7-(4-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogenic bacteria. For instance, it has shown promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, outperforming conventional antibiotics in certain assays .
Anticancer Properties
The compound has been investigated for its anticancer potential. In studies involving various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), it exhibited cytotoxic effects. Notably, it induced apoptosis via mechanisms involving the activation of caspases and the modulation of Bcl-2 family proteins. The compound has been shown to decrease Bcl-2 levels while increasing pro-apoptotic factors such as Bax and caspase-3, leading to enhanced cell death in cancerous cells .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |
| A549 | 15.0 | Inhibition of cell proliferation |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound also exhibits anti-inflammatory properties. It has been shown to inhibit the activity of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .
The biological effects of 1-[7-(4-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone are mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes such as JAK1 and JAK2, which are involved in signaling pathways related to inflammation and cancer progression.
- Modulation of Signaling Pathways : By interfering with these enzymes, the compound can alter various signaling cascades that lead to cell growth inhibition and apoptosis in cancer cells.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on Breast Cancer Cells : In a study examining MCF-7 cells treated with varying concentrations of the compound, researchers noted a significant reduction in cell viability and an increase in apoptotic markers after 48 hours of treatment. The study concluded that the compound could serve as a potential lead for breast cancer therapy .
- Antibacterial Efficacy : In another study focusing on its antibacterial properties, 1-[7-(4-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone was tested against multiple bacterial strains. Results indicated that it inhibited growth effectively at low concentrations compared to standard antibiotics like penicillin and tetracycline .
Q & A
Q. What are the optimal synthetic protocols for preparing this compound with high yield and purity?
Two validated methods are reported:
- Molten-state TMDP catalysis : Reactants (4-chlorobenzaldehyde, 3-amino-1,2,4-triazole, ethyl cyanoacetate) are stirred in molten TMDP at 65°C, yielding ~92% after recrystallization .
- TMDP in ethanol/water (1:1 v/v) : Reflux conditions with TMDP (10 mol%) yield ~95% crude product, purified to ~92% via ethanol recrystallization . Both methods emphasize TMDP’s dual role as catalyst and solvent, with recovery and reuse without purification .
Q. How can reaction progress be monitored during synthesis?
Thin-layer chromatography (TLC) on silica gel SIL G/UV 254 plates is recommended. Ethyl acetate/light petroleum (3:7 v/v) is a common solvent system for tracking reactant consumption and product formation .
Q. What spectroscopic techniques confirm the compound’s structural identity?
- ¹H/¹³C NMR : Assign peaks to differentiate methoxyphenyl protons (δ ~6.8–7.4 ppm), triazole/pyrimidine ring protons, and ethanone carbonyl (δ ~200–210 ppm for ¹³C) .
- Elemental analysis : Validate empirical formulas (e.g., C, H, N content) using microanalyzers like Perkin-Elmer 240-B .
Advanced Research Questions
Q. How can contradictions in catalytic efficiency between TMDP and other catalysts (e.g., piperidine) be resolved?
TMDP is preferred over piperidine due to higher yields (~92% vs. lower for alternatives) and reusability. However, TMDP’s toxicity requires strict safety protocols (e.g., fume hoods, PPE). Piperidine’s limited availability (regulated as a drug precursor) further restricts its use . For alternatives, explore non-toxic bifunctional catalysts like ionic liquids, though yields may require optimization .
Q. What strategies enable functionalization of the triazolo-pyrimidine core for pharmacological studies?
- Substitution reactions : Replace the methoxyphenyl group with halogenated or electron-withdrawing substituents (e.g., 4-chlorophenyl) to modulate bioactivity .
- N-alkylation : Introduce amines (e.g., 4-fluorobenzyl) at reactive positions via nucleophilic substitution in ethanol at 60°C .
- Thiolation : Add sulfanyl groups using 2-chlorobenzyl thiol to enhance binding affinity, as seen in structurally related compounds .
Q. How can experimental protocols be optimized to minimize organic degradation during prolonged synthesis?
- Temperature control : Implement cooling systems (e.g., ice baths during workup) to stabilize thermally sensitive intermediates .
- Reduced reaction time : Use microwave-assisted synthesis to accelerate steps like cyclocondensation, minimizing exposure to degrading conditions .
Q. What computational methods predict the compound’s reactivity or biological interactions?
- DFT calculations : Model electron density distribution to identify reactive sites (e.g., ethanone carbonyl for nucleophilic attacks) .
- Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina, leveraging structural analogs from triazolo-pyrimidine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
